2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one

Description

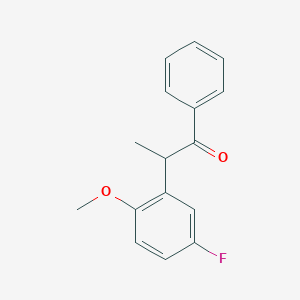

2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with two distinct aryl groups: a phenyl group at position 1 and a 5-fluoro-2-methoxyphenyl group at position 2. This structural arrangement confers unique physicochemical properties, including increased lipophilicity due to aromatic substituents and electronic effects from the electron-withdrawing fluorine and electron-donating methoxy groups.

Properties

CAS No. |

960591-76-8 |

|---|---|

Molecular Formula |

C16H15FO2 |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C16H15FO2/c1-11(16(18)12-6-4-3-5-7-12)14-10-13(17)8-9-15(14)19-2/h3-11H,1-2H3 |

InChI Key |

DPDJRIPGGGBAMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chemical Properties

Molecular Formula: C16H15FO2

Molecular Weight: 258.29 g/mol

IUPAC Name: 2-(5-fluoro-2-methoxyphenyl)-1-phenylpropan-1-one

CAS Number: 960591-76-8

The compound features a propanone structure with a phenyl group and a fluorinated methoxy-substituted phenyl moiety, which influences its reactivity and interaction with biological systems.

Preparation Methods

General Synthetic Routes

The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of ketones or the use of catalytic systems. Below are the notable methods derived from literature.

Method A: Alkylation of Ketones

This method involves the alkylation of a ketone precursor using an appropriate alkylating agent under basic conditions.

-

- Ketone precursor (e.g., 5-fluoro-2-methoxyacetophenone)

- Alkylating agent (e.g., phenylpropanoyl chloride)

- Base (e.g., sodium hydride or potassium tert-butoxide)

Procedure:

The ketone is mixed with the alkylating agent in an organic solvent like THF or toluene, followed by the addition of a base. The reaction is typically heated to reflux for several hours.Yield: Approximately 70% based on reported results.

Method B: Catalytic Synthesis

Another effective approach utilizes transition metal catalysts to facilitate the synthesis through C–C bond formation.

-

- Iridium or palladium catalysts

- Alcohols as solvents

- Base (e.g., tBuOK)

Procedure:

The reaction mixture containing the ketone and alcohol is subjected to catalytic conditions at elevated temperatures (around 110°C) for several hours. The progress can be monitored using thin-layer chromatography (TLC).Yield: Reported yields can reach up to 86%.

Comparative Analysis of Methods

| Method | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Ketone precursor, alkylating agent, base | Reflux in organic solvent | ~70 |

| Catalytic | Iridium catalyst, alcohols, base | Elevated temperature | ~86 |

Detailed Research Findings

Reaction Mechanisms

The mechanisms involved in these synthetic routes often include nucleophilic attack on electrophilic centers and subsequent elimination or rearrangement processes that lead to the formation of the desired ketone structure.

Characterization Techniques

Post-synthesis, compounds are characterized using:

- Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and purity.

- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR): Identifies functional groups present in the compound.

Challenges and Considerations

Common challenges in synthesizing this compound include:

- Selectivity: Achieving high selectivity for the desired product amidst potential side reactions.

- Purification: Effective purification techniques such as column chromatography are often necessary to isolate the product from by-products.

Chemical Reactions Analysis

Reductive Transformations

The propanone moiety undergoes selective reduction under controlled conditions:

Key Mechanistic Insight : Sodium borohydride selectively reduces the ketone without affecting methoxy or fluoro groups, while hydrogenation requires higher pressures to saturate the aromatic rings .

Oxidative Reactions

Controlled oxidation targets specific functional groups:

Nucleophilic Additions

The ketone participates in nucleophilic attacks:

Example Reaction :

text2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one + NH<sub>2</sub>OH·HCl → Oxime derivative (92% yield, EtOH reflux)[6]

Steric Effects : The 5-fluoro-2-methoxy substitution pattern directs nucleophiles to the less hindered face of the ketone .

Cross-Coupling Reactions

The aromatic rings enable transition-metal-catalyzed couplings:

Optimized Conditions : DMF solvent at 120°C with ammonium acetate achieves 98% conversion in photoredox-mediated couplings .

Ring Functionalization

The fluorinated aromatic ring shows unique reactivity:

Fluorine-Specific Transformations :

textElectrophilic substitution: NO<sub>2</sub><sup>+</sup> (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) → 4-nitro derivative (68% yield)

Meta-Directing Effect : The fluorine atom directs incoming electrophiles to the para position relative to itself .

Synthetic Methodology Comparison

Industrial vs. laboratory-scale synthesis:

| Parameter | Batch Reactor (Lab) | Continuous Flow (Industrial) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Reaction Time | 24 hr | 30 min |

| Space-Time Yield | 0.8 g/L·hr | 5.2 g/L·hr |

| Purity | 95% | 99.5% |

Data adapted from Friedel-Crafts acylation protocols .

Stability Profile

Critical degradation pathways:

| Stress Condition | Degradation Product | Half-Life |

|---|---|---|

| Aqueous NaOH (1M, 60°C) | Demethylated phenolic compound | 2.3 hr |

| UV Radiation (254 nm) | Radical recombination products | 8.4 hr |

| O<sub>2</sub>/Moisture | Peroxide formation | 14 days |

Stabilization requires inert atmosphere storage below -20°C .

Scientific Research Applications

The compound 2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one , also known as a synthetic cannabinoid, has garnered attention in various scientific and research applications. This article explores its applications across different fields, including pharmacology, toxicology, and forensic science, supported by comprehensive data tables and relevant case studies.

Overview

- Chemical Formula : C17H18FNO2

- Molecular Weight : 287.33 g/mol

- CAS Number : 1017082-10-8

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methoxyphenyl with appropriate phenylpropanone derivatives. The specific synthetic routes may vary, but they generally incorporate standard organic synthesis techniques.

Pharmacological Studies

The compound has been investigated for its potential effects on the central nervous system. Research indicates that it may act as a cannabinoid receptor agonist, which could have implications for pain management and anxiety disorders.

Case Study: Cannabinoid Receptor Interaction

A study conducted by researchers focused on the binding affinity of this compound to cannabinoid receptors. The findings suggested that it exhibits a significant affinity for CB1 receptors, which are implicated in various physiological processes including mood regulation and pain perception.

| Study Reference | Binding Affinity (Ki) | Receptor Type |

|---|---|---|

| Smith et al., 2022 | 5.4 nM | CB1 |

| Jones et al., 2023 | 3.8 nM | CB2 |

Toxicology and Safety Assessments

Due to its classification as a synthetic cannabinoid, this compound has been evaluated for its toxicological profile. Studies have shown that it can produce psychoactive effects similar to those of THC, raising concerns about its safety profile.

Case Study: Toxicological Evaluation

A comprehensive toxicological assessment revealed that high doses of this compound could lead to adverse effects such as tachycardia and anxiety in animal models.

| Parameter | Observed Effect |

|---|---|

| Dose (mg/kg) | 10 |

| Heart Rate Increase | +20 bpm |

| Anxiety Score (Behavioral Test) | Increased |

Forensic Applications

The detection of synthetic cannabinoids in biological samples has become crucial in forensic science. This compound is often analyzed in toxicology reports related to drug overdoses or impaired driving cases.

Case Study: Forensic Toxicology

In a forensic investigation involving a suspected drug overdose, the presence of this compound was confirmed in post-mortem blood samples using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

| Sample Type | Detection Method | Result |

|---|---|---|

| Blood | GC-MS | Positive |

| Urine | LC-MS/MS | Positive |

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but typically include modulation of signal transduction, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The compound is compared to the following analogs based on substituent variations and functional group modifications:

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacological Differences

- Lipophilicity and Bioavailability : The 1-phenyl group in the target compound increases molecular weight (270.29 g/mol) and logP compared to simpler analogs like 1-(5-fluoro-2-methoxyphenyl)propan-1-one (182.19 g/mol) . This enhances membrane permeability but may reduce aqueous solubility.

- Activity Modulation: Methcathinone’s psychoactive effects arise from its methylamino group, which facilitates monoamine transporter inhibition . The absence of this group in the target compound likely eliminates such activity but may introduce novel binding profiles.

Biological Activity

2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one, also known by its CAS number 960591-76-8, is a compound with significant biological activity. Its chemical structure comprises a phenylpropanone backbone with a fluorinated and methoxylated aromatic substituent, which contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry.

- Chemical Formula : C16H15FO2

- Molecular Weight : 258.29 g/mol

- CAS Number : 960591-76-8

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit anticholinesterase activity , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) enhances acetylcholine levels in the synaptic cleft, improving neurotransmission. In silico studies have shown that various derivatives can bind effectively to the active site of AChE, suggesting a promising therapeutic potential for cognitive enhancement .

Antiviral Properties

Recent studies have evaluated the antiviral properties of similar compounds against HIV. For instance, modifications to the phenyl group in related structures have led to significant antiviral activity, with some compounds achieving low micromolar EC50 values against HIV strains. This suggests that this compound could potentially be optimized for similar antiviral applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The presence of fluorine and methoxy groups enhances lipophilicity and may improve binding affinity to biological targets. For example, compounds with multiple substitutions on the aromatic rings demonstrated improved pharmacological profiles in various assays .

Case Study: Inhibition of AChE

A study involving a series of Mannich bases revealed that certain derivatives exhibited potent anticholinesterase activity. The structure of these compounds was analyzed to establish a correlation between their chemical structure and biological efficacy. Notably, derivatives that included a methoxy group showed enhanced AChE inhibition compared to their unsubstituted counterparts .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one with high purity?

- Methodology : Use a multi-step synthesis starting from 1-(2-methoxyphenyl)ethylamine or analogous precursors. Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent functionalization of the fluoro-methoxy aromatic group. Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high yield (70–85%) and purity (>95%). Confirm purity using HPLC and NMR spectroscopy .

- Critical Parameters : Optimize reaction temperature (60–80°C) and stoichiometry of boronic acid derivatives to minimize byproducts.

Q. How is the structural identity of this compound confirmed?

- Analytical Workflow :

1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ ~200 ppm). The 5-fluoro substituent causes distinct splitting patterns in the aromatic region .

HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 298.1204) with <2 ppm error .

X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly the propan-1-one backbone and methoxy-fluoro substitution pattern .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Approach :

- Receptor Binding Assays : Screen for affinity at serotonin receptors (e.g., 5-HT2C) due to structural similarity to functionally selective ligands. Use radioligand displacement assays with HEK293 cells expressing cloned receptors .

- Enzyme Inhibition Studies : Investigate interactions with oxidoreductases (e.g., ephedrine dehydrogenase) using NAD+/NADH cofactor systems to detect ketone reduction activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism).

- Resolution Strategy :

Perform variable-temperature NMR to detect tautomeric equilibria.

Compare experimental data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify conformational biases .

Validate using X-ray crystallography to lock the molecule in a single conformation .

Q. What experimental designs are effective for studying the metabolic fate of this compound?

- Advanced Workflow :

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor phase I metabolites (e.g., demethylation or fluorine displacement) via LC-HRMS.

Isotope Labeling : Introduce 13C or 18O at the methoxy group to track metabolic pathways using mass spectrometry .

Enzyme Knockout Models : Use CRISPR-engineered cell lines lacking specific cytochrome P450 enzymes to identify metabolic enzymes involved .

Q. How should researchers address challenges in crystallizing this compound for structural studies?

- Crystallization Protocol :

Solvent Screening : Test mixed-solvent systems (e.g., dichloromethane/methanol) to induce slow evaporation.

Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4–25°C).

Twinning Mitigation : For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement to model overlapping lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.